5-Bromobenzo[D]oxazole-2-thiol

Antimicrobial Resistance Membrane Transport Gram-Negative Bacteria

Scaling cross-coupling-dependent API routes? 5-Bromobenzoxazole-2-thiol delivers bromo and thiol functionality in a single benzoxazole scaffold, eliminating sequential protection/deprotection steps. • Enables Suzuki-Miyaura & Buchwald-Hartwig couplings for rapid SAR exploration. • Gram-negative selective membrane transport inhibitor (E. coli, S. enterica) - a strategic tool for narrow-spectrum antibiotic programs. • Consistent ≥97% purity (HPLC); COA available with every batch. • Stable inventory for medicinal chemistry and materials R&D programs.

Molecular Formula C7H4BrNOS
Molecular Weight 230.08 g/mol
CAS No. 439607-87-1
Cat. No. B1278564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromobenzo[D]oxazole-2-thiol
CAS439607-87-1
Molecular FormulaC7H4BrNOS
Molecular Weight230.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC(=S)O2
InChIInChI=1S/C7H4BrNOS/c8-4-1-2-6-5(3-4)9-7(11)10-6/h1-3H,(H,9,11)
InChIKeyYFFBNUPHVZYFQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromobenzo[D]oxazole-2-thiol (CAS 439607-87-1): Heterocyclic Intermediate with Bromine and Thiol Handles for Targeted Synthesis


5-Bromobenzo[D]oxazole-2-thiol (CAS 439607-87-1) is a heterocyclic organic compound with the molecular formula C₇H₄BrNOS and a molecular weight of 230.08 g/mol . Structurally, it features a benzoxazole core substituted with a bromine atom at the 5-position and a thiol (-SH) group at the 2-position . This compound is commercially available as a solid with purities typically ≥97-98% (HPLC) and a melting point of 280-284°C . Its dual functionality makes it a valuable building block in organic synthesis, particularly for pharmaceutical intermediates, and in materials science applications.

5-Bromobenzo[D]oxazole-2-thiol (CAS 439607-87-1): Why Generic Substitution by Other Benzoxazole-2-thiols Fails


Direct substitution of 5-Bromobenzo[D]oxazole-2-thiol with other benzoxazole-2-thiol analogs (e.g., unsubstituted, 5-chloro, 5-fluoro, or 5-methyl derivatives) is not feasible in research or industrial settings due to the unique combination of the bromine atom and the thiol group on the benzoxazole scaffold. The bromine substituent enables specific reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which is essential for introducing aryl groups in advanced pharmaceutical intermediates . Additionally, the 5-bromo substitution modulates the electronic and steric properties of the molecule, influencing its biological activity, particularly as a membrane transport inhibitor in gram-negative bacteria . Using a non-brominated analog would eliminate these key functionalities, resulting in a loss of synthetic utility and altered biological profile.

5-Bromobenzo[D]oxazole-2-thiol (CAS 439607-87-1): Quantitative Evidence for Differentiation from Analogs


Gram-Negative Selectivity: 5-Bromobenzo[D]oxazole-2-thiol Inhibits Bacterial Membrane Transport Unlike Gram-Positive Analogs

5-Bromobenzo[D]oxazole-2-thiol (5BBDO) acts as a membrane transport inhibitor that binds to the proton pump in the bacterial cytoplasmic membrane, selectively active against gram-negative bacteria (Escherichia coli, Salmonella enterica) but not against gram-positive bacteria (Staphylococcus aureus, Enterococcus faecalis) . This selectivity contrasts with many broad-spectrum antimicrobials and is critical for targeting gram-negative infections without disrupting gram-positive flora.

Antimicrobial Resistance Membrane Transport Gram-Negative Bacteria

Cross-Coupling Reactivity: 5-Bromo Substituent Enables Suzuki and Buchwald-Hartwig Couplings Lacking in Non-Halogenated Analogs

The 5-bromo substituent in 5-Bromobenzo[D]oxazole-2-thiol provides a reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling efficient derivatization for structure-activity relationship (SAR) studies and drug candidate synthesis . Non-halogenated benzoxazole-2-thiols lack this reactivity, severely limiting their utility as versatile building blocks.

Organic Synthesis Cross-Coupling Pharmaceutical Intermediates

Purity and Storage Stability: 5-Bromobenzo[D]oxazole-2-thiol Demonstrates High Purity (≥97-98% HPLC) with Defined Storage Requirements

Commercial sources of 5-Bromobenzo[D]oxazole-2-thiol offer high purity levels of ≥97% (Thermo Scientific) and ≥98% (HPLC) (ChemImpex, AKSci) , with specified storage conditions (0-8°C, protect from light and moisture) to maintain integrity. This ensures reproducibility in sensitive synthetic applications. Lower purity or undefined storage conditions can lead to batch-to-batch variability and compromised reactions.

Quality Control Stability Chemical Sourcing

Antifungal Derivatization Potential: 5-Bromo Analogs Exhibit Improved Anti-Candida Activity Over Non-Brominated Scaffolds

In a study of N-phenacyl derivatives of 2-mercaptobenzoxazole, the 5-bromo analog (compound 6a) displayed significant anti-C. albicans SC5314 activity with MICP = 16 µg/mL and %R = 88.0 ± 9.7 against clinical isolates, comparable to some azole antifungals [1]. This demonstrates that bromination at the 5-position can enhance antifungal efficacy relative to unsubstituted benzoxazole-2-thiol derivatives.

Antifungal Candida Drug Discovery

5-Bromobenzo[D]oxazole-2-thiol (CAS 439607-87-1): Optimal Research and Industrial Application Scenarios


Pharmaceutical Intermediate for Cross-Coupling Reactions in Drug Discovery

5-Bromobenzo[D]oxazole-2-thiol is ideally suited as a key intermediate in medicinal chemistry for the synthesis of complex pharmaceutical agents via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions . Its bromine substituent provides a versatile handle for introducing diverse aryl groups, enabling rapid SAR exploration and lead optimization.

Targeted Antimicrobial Research for Gram-Negative Infections

Due to its selective activity as a membrane transport inhibitor in gram-negative bacteria (e.g., E. coli, S. enterica) and inactivity against gram-positive strains, 5BBDO is a valuable tool for studying gram-negative specific mechanisms and developing narrow-spectrum antibiotics .

Synthesis of Antifungal Agents Based on Benzoxazole Scaffolds

Derivatives of 5-bromobenzo[d]oxazole-2-thiol have demonstrated significant anti-Candida activity (MICP = 16 µg/mL) [1]. This makes the compound a strategic starting point for synthesizing novel azole-like antifungals with improved efficacy against resistant strains.

Material Science: Building Block for Functional Polymers and Coatings

5-Bromobenzo[d]oxazole-2-thiol is utilized in the development of advanced materials, such as polymers and coatings, where its unique electronic properties and cross-coupling capability enable the creation of materials with enhanced durability and environmental resistance .

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